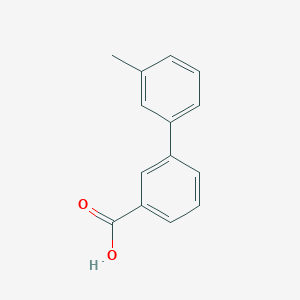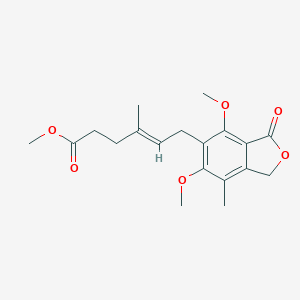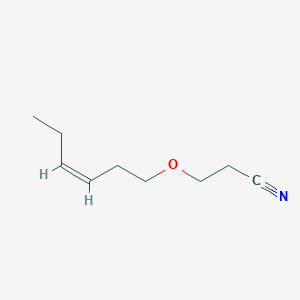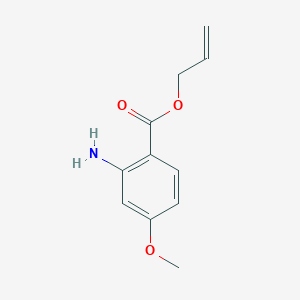
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol, also known as BPEA, is a chemical compound that has been widely used in scientific research applications. It is a fluorescent probe that can be used to detect and measure the presence of certain molecules in biological systems. BPEA has shown promising results in various studies, and its potential uses in the field of biochemistry and medicine are being explored.
Mechanism Of Action
The mechanism of action of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol involves its ability to bind to specific molecules in biological systems. When 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol binds to its target molecule, it undergoes a conformational change that results in the emission of fluorescent light. This fluorescence can be detected and measured, providing information about the presence and concentration of the target molecule.
Biochemical And Physiological Effects
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in certain experiments may require careful consideration of its potential effects on the system being studied.
Advantages And Limitations For Lab Experiments
The use of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in lab experiments offers several advantages, including its high sensitivity and specificity for detecting target molecules, its ease of use, and its compatibility with a variety of experimental techniques. However, there are also limitations to its use, such as its potential interference with other fluorescent probes and its limited ability to penetrate certain biological membranes.
Future Directions
There are several potential future directions for the use of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in scientific research. These include the development of new and improved synthesis methods, the exploration of new applications for 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in the fields of medicine and biochemistry, and the refinement of existing experimental techniques for using 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol as a tool for studying biological systems. Additionally, further research is needed to fully understand the potential limitations and drawbacks of using 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in lab experiments.
Synthesis Methods
The synthesis of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents and solvents, and it requires careful monitoring and control of reaction conditions. The exact details of the synthesis method may vary depending on the specific application and desired properties of the final product.
Scientific Research Applications
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol has been used in a variety of scientific research applications, including fluorescence microscopy, protein labeling, and drug discovery. It can be used to detect and measure the presence of specific molecules in biological systems, such as proteins, nucleic acids, and lipids. 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol has also been used as a tool for studying the structure and function of biological molecules, as well as for developing new drugs and therapies.
properties
CAS RN |
144674-75-9 |
|---|---|
Product Name |
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol |
Molecular Formula |
C39H33NO |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
2-[1,5-di(pyren-1-yl)pentan-3-ylamino]ethanol |
InChI |
InChI=1S/C39H33NO/c41-24-23-40-33(19-15-25-7-9-31-13-11-27-3-1-5-29-17-21-34(25)38(31)36(27)29)20-16-26-8-10-32-14-12-28-4-2-6-30-18-22-35(26)39(32)37(28)30/h1-14,17-18,21-22,33,40-41H,15-16,19-20,23-24H2 |
InChI Key |
LITITMRWKOQBML-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC(CCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)NCCO |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC(CCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)NCCO |
Other CAS RN |
144674-75-9 |
synonyms |
2-(N-bis(2-pyrenylethyl)methylamino)ethanol BPAE-EM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




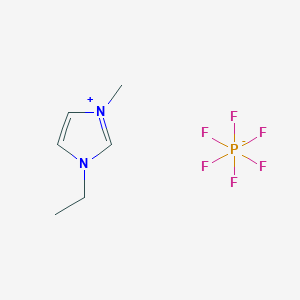
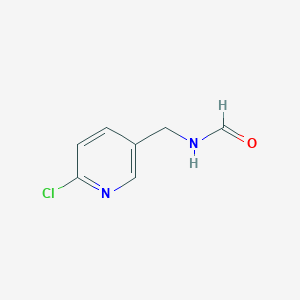
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
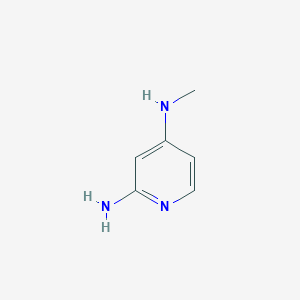
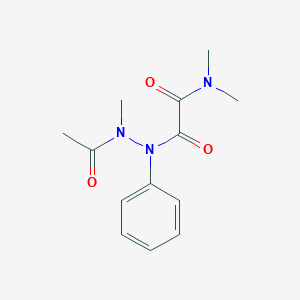
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

